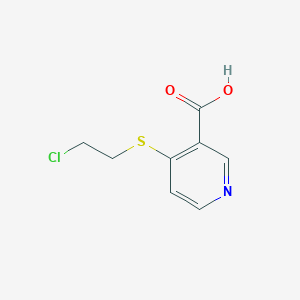

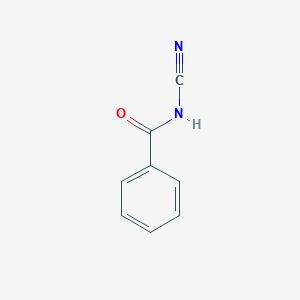

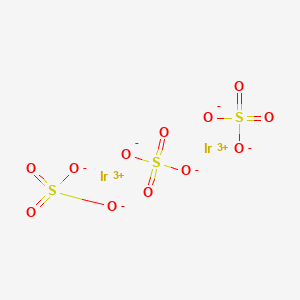

![molecular formula C11H10O4 B087864 3-(2,3-二氢苯并[b][1,4]二噁英-6-基)丙烯酸 CAS No. 14939-91-4](/img/structure/B87864.png)

3-(2,3-二氢苯并[b][1,4]二噁英-6-基)丙烯酸

描述

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, also known as 3-DBA or 3-DBA-acrylic acid, is a synthetic compound with a structure composed of a benzene ring fused to a dioxin ring. It is a derivative of the parent compound, benzo[b][1,4]dioxin-6-yl)acrylic acid, which is often used in the synthesis of other compounds. 3-DBA-acrylic acid has a wide range of applications in scientific research due to its unique properties, including its ability to form stable complexes with metals and its ability to form cross-links with proteins.

科学研究应用

陈等人(2017 年)的一项研究涉及合成该化合物的衍生物,然后制备 Cu(II) 络合物。该络合物对脲酶表现出很强的抑制活性,与阳性对照乙酰羟肟酸相比,疗效更佳 (Chen et al., 2017).

Pothuri 等人(2020 年)的研究合成了该化合物的异恶唑衍生物,在与蛋白质 Sortase A 分子对接后,表现出很强的抗氧化活性和作为抗菌剂的潜力 (Pothuri et al., 2020).

Shinde 等人(2021 年)对源自该化合物的三氟化查耳酮进行了研究,证明了其显着的抗菌和抗真菌活性。该研究结合了实验和计算方法,包括 DFT 和 TD-DFT 分析 (Shinde et al., 2021).

Jayabharathi 等人(2018 年)探索了在设计用于蓝色有机发光器件的菲并咪唑功能化分子中使用该化合物。该研究强调了三重态-三重态湮灭在这些化合物的电致发光过程中的作用 (Jayabharathi et al., 2018).

作用机制

Target of Action

The primary target of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This compound has been shown to have a strong inhibitory activity towards urease .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This can have downstream effects on various metabolic processes, including the regulation of nitrogen balance in the body .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is the inhibition of urease activity. This can lead to a decrease in the production of ammonia from urea, which could have various effects at the molecular and cellular levels, depending on the specific biological context .

Action Environment

The action, efficacy, and stability of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with urease . Additionally, the presence of other molecules could potentially interfere with its action.

属性

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid interact with urease?

A: While the exact mechanism of interaction isn't fully elucidated in the provided abstracts, research suggests that the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exhibits urease inhibitory activity. [, ] This likely involves the complex binding to the urease enzyme, potentially at its active site, thereby hindering its catalytic function. Further research, including enzyme kinetics studies and structural analysis of the enzyme-inhibitor complex, would be needed to fully characterize the interaction mechanism.

Q2: What spectroscopic techniques were employed to study the interaction between the copper(II) complex and urease?

A: One of the provided research articles employed fluorescence spectroscopy to investigate the interaction between the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid and urease. [] This technique is particularly useful for studying molecular interactions as it allows researchers to observe changes in fluorescence emission upon binding. By analyzing these changes, information about the binding affinity, stoichiometry, and potential binding sites can be obtained.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。